6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxybenzoyl group and a phenoxy group attached to a hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate typically involves the esterification of 4-methoxybenzoic acid with 4-hydroxyphenoxyhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the hexanoate backbone can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 6-hydroxyhexanoate derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The phenoxy group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The hexanoate backbone provides structural stability and influences the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{4-[(4-Hydroxybenzoyl)oxy]phenoxy}-6-oxohexanoate
- 6-{4-[(4-Methylbenzoyl)oxy]phenoxy}-6-oxohexanoate
- 6-{4-[(4-Chlorobenzoyl)oxy]phenoxy}-6-oxohexanoate
Uniqueness
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
853055-30-8 |
---|---|
Molekularformel |
C20H19O7- |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
6-[4-(4-methoxybenzoyl)oxyphenoxy]-6-oxohexanoate |
InChI |
InChI=1S/C20H20O7/c1-25-15-8-6-14(7-9-15)20(24)27-17-12-10-16(11-13-17)26-19(23)5-3-2-4-18(21)22/h6-13H,2-5H2,1H3,(H,21,22)/p-1 |
InChI-Schlüssel |
ZNUYQENKVBVGCZ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.